5-Bromo-2-fluoro-3-phenylpyridine
Description
Contextualization of Halogenated Pyridines within Contemporary Organic Synthesis
In modern organic synthesis, the pyridine (B92270) scaffold is a ubiquitous structural motif found in numerous biologically active compounds and approved drugs. rsc.orgnih.govnih.gov Halogenated pyridines, in particular, serve as crucial precursors due to the reactivity of the carbon-halogen bond. nih.gov This bond can be readily manipulated through various cross-coupling reactions, nucleophilic substitutions, and metallation reactions, providing a powerful toolkit for chemists to introduce diverse functional groups with high regioselectivity. nih.govrsc.org The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of halogen substituents, influences the ring's reactivity, often requiring specific strategies for selective functionalization. nih.govnih.gov The development of efficient methods for the synthesis of halogenated pyridines is, therefore, a critical area of research, enabling the construction of novel molecular architectures. nih.govresearchgate.net
Strategic Importance of Poly-substituted Pyridines in Chemical Research
Poly-substituted pyridines, those bearing multiple functional groups, are of immense strategic importance in chemical research, particularly in the field of drug discovery. nih.govscitechdaily.com The spatial arrangement and electronic nature of these substituents can be fine-tuned to optimize interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. nih.gov Many approved pharmaceuticals, such as Esomeprazole and Netupitant, feature polysubstituted pyridine or related heterocyclic rings. scitechdaily.com The ability to synthesize a diverse library of poly-substituted pyridines is essential for structure-activity relationship (SAR) studies, which are fundamental to the drug development process. researchgate.net Consequently, there is a continuous drive to develop novel synthetic methodologies that allow for the precise and efficient construction of these complex scaffolds. scitechdaily.comresearchgate.net
Historical Development and Key Milestones in Pyridine Functionalization
The history of pyridine chemistry dates back to the 19th century with the isolation of pyridine from coal tar by Scottish chemist Thomas Anderson in 1849. bris.ac.uk The structure of pyridine was later elucidated by Wilhelm Körner and James Dewar in 1869. bris.ac.ukwikipedia.org Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881, were significant milestones. wikipedia.orgacs.org A more efficient method was later introduced by the Russian chemist Aleksei Chichibabin in 1924, which is still in use today. acs.org
Over the decades, significant progress has been made in the functionalization of the pyridine ring. Initially, electrophilic aromatic substitution reactions were explored, but these often require harsh conditions due to the electron-deficient nature of the pyridine ring. nih.gov A major breakthrough was the development of transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. beilstein-journals.org More recently, direct C-H functionalization has emerged as a powerful and atom-economical strategy, allowing for the introduction of functional groups without the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org These advancements have dramatically expanded the accessibility and diversity of substituted pyridines available for various applications.
The Chemical Profile of 5-Bromo-2-fluoro-3-phenylpyridine
The compound this compound is a poly-substituted halogenated pyridine with the molecular formula C₁₁H₇BrFN. chemsynthesis.com Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a phenyl group at the 3-position. This specific arrangement of substituents imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Below is a table summarizing the key identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 473596-03-1 |
| Molecular Formula | C₁₁H₇BrFN |
| Molecular Weight | 252.086 g/mol |
| SMILES | FC1=NC=C(Br)C=C1C2=CC=CC=C2 |
| InChIKey | WLEHFWRHEVIYNO-UHFFFAOYAY |
Data sourced from multiple chemical databases. chemsynthesis.combldpharm.comnih.gov
The presence of both a bromine and a fluorine atom on the pyridine ring offers differential reactivity. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is more amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the selective functionalization of the molecule at two distinct positions, further highlighting its utility as a versatile building block. ossila.com
Research and Applications
While specific, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its structural motifs are present in compounds that are subjects of broader chemical research. The individual components and similar structures are well-documented as being important in various fields.
For instance, the 5-bromo-2-fluoropyridine (B45044) core is a recognized scaffold in the synthesis of active pharmaceutical ingredients (APIs). ossila.com It has been utilized in the development of inhibitors for targets such as neuropeptide Y receptor Y5 and the main protease of SARS-CoV-2. ossila.com The bromo- and fluoro-substituents provide handles for further chemical elaboration, making it a valuable building block in medicinal chemistry. ossila.comchemicalbook.com
The phenylpyridine moiety is another key structural element found in a variety of functional molecules, including those used in organic light-emitting diodes (OLEDs) and as ligands in catalysis.
The combination of these features in this compound suggests its potential as a precursor for the synthesis of complex molecules with applications in pharmaceuticals and materials science. Further research into the specific reactions and properties of this compound would be beneficial to fully exploit its synthetic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEHFWRHEVIYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 3 Phenylpyridine
Reactivity of the Bromo-Substituent in Electrophilic and Nucleophilic Processes
The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that participates in a range of chemical reactions. Its reactivity is influenced by the electronic properties of the pyridine ring and the other substituents.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. researchgate.net In the context of bromopyridines, the electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates SNAr reactions by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. stackexchange.com While the bromo group can act as a leaving group in SNAr reactions, its reactivity is often lower compared to the fluoro group at the 2-position. nih.gov This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. stackexchange.com
Research on other bromo-substituted heterocyclic systems, such as 5-bromo-1,2,3-triazines, has shown that they can undergo SNAr reactions with various nucleophiles like phenols. acs.orgnih.gov These studies provide insights into the potential for similar reactivity with 5-bromo-2-fluoro-3-phenylpyridine, where the bromo group could be displaced by a suitable nucleophile under appropriate conditions. However, the presence of the more reactive fluoro group at the 2-position would likely lead to preferential substitution at that site. nih.gov
The bromo-substituent in this compound provides a valuable handle for the formation of organometallic reagents. These reagents are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. msu.edulibretexts.org
Lithiation: Organolithium reagents can be prepared from aryl bromides through lithium-halogen exchange. youtube.com This typically involves treating the bromo-compound with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. baranlab.orglibretexts.org The resulting lithiated pyridine can then be reacted with a variety of electrophiles to introduce new functional groups at the 5-position.
Grignard Formation: Similarly, Grignard reagents can be formed by reacting the aryl bromide with magnesium metal. libretexts.orglibretexts.org This reaction requires an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. youtube.comlibretexts.org The resulting organomagnesium compound is a strong nucleophile and can be used in a wide array of chemical transformations. youtube.com The reactivity of halides in Grignard formation follows the order I > Br > Cl, making bromides well-suited for this reaction. libretexts.orglibretexts.org
It is important to note that the presence of other functional groups in the molecule can affect the formation and stability of these organometallic reagents. msu.edu In the case of this compound, the fluoro and phenyl groups, as well as the pyridine nitrogen, could potentially interact with the organometallic center.
The bromo-substituent at the 5-position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing complex organic molecules.
Suzuki Coupling: The Suzuki cross-coupling reaction, which typically employs a palladium catalyst, couples an organoboron compound (such as a boronic acid or ester) with an organic halide. mdpi.com The bromo-substituent of this compound can be readily coupled with a wide range of aryl- or heteroarylboronic acids to form biaryl or heteroaryl-aryl structures. mdpi.comuzh.ch This reaction is generally tolerant of many functional groups and has been used extensively in the synthesis of complex molecules. mdpi.com
Other Cross-Coupling Reactions: Besides the Suzuki reaction, the bromo-substituent can participate in other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (with organotin reagents), the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines). These reactions provide access to a diverse array of functionalized pyridine derivatives.
The table below summarizes the key reactions involving the bromo-substituent of this compound.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | 5-substituted-2-fluoro-3-phenylpyridine |
| Lithiation | Alkyllithium (e.g., n-BuLi) | 5-lithio-2-fluoro-3-phenylpyridine |
| Grignard Formation | Magnesium (Mg) | 5-(bromomagnesio)-2-fluoro-3-phenylpyridine |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-aryl-2-fluoro-3-phenylpyridine |
| Stille Coupling | Organostannane, Pd catalyst | 5-substituted-2-fluoro-3-phenylpyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-alkynyl-2-fluoro-3-phenylpyridine |
| Heck Coupling | Alkene, Pd catalyst, base | 5-alkenyl-2-fluoro-3-phenylpyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-amino-2-fluoro-3-phenylpyridine |
Reactivity of the Fluoro-Substituent and Its Activating Effects
The fluorine atom at the 2-position of the pyridine ring significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect.
The presence of a fluorine atom, particularly at the 2- or 4-position of a pyridine ring, greatly enhances the rate of nucleophilic aromatic substitution (SNAr). nih.gov This is due to fluorine's high electronegativity, which strongly polarizes the C-F bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. stackexchange.comreddit.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). nih.gov
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom effectively stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of the reaction. stackexchange.com Although fluoride (B91410) is a poor leaving group in SN2 reactions, in SNAr the leaving group ability is less important than the ability to stabilize the intermediate. stackexchange.comreddit.com This makes the fluoro-substituent at the 2-position of this compound the most likely site for nucleophilic attack. nih.gov
A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace the fluoride. acs.org This allows for the late-stage functionalization of the pyridine ring, which is a valuable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.govacs.org
The fluorine atom can also act as a directing group in Directed ortho-Metalation (DoM) reactions. baranlab.org DoM is a powerful method for the regioselective functionalization of aromatic rings. youtube.com In this process, a heteroatom-containing directing group coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.orgyoutube.com
While typically Lewis basic groups like amides or ethers are used as directing groups, fluorine can also facilitate this transformation. acs.org The Lewis basicity of the fluorine atom can coordinate with the lithium cation of the organolithium reagent, leading to deprotonation at the adjacent C-3 position. baranlab.org However, in the case of this compound, the presence of the phenyl group at the 3-position would likely sterically hinder this approach. An alternative possibility is metalation at the C-4 position, directed by the pyridine nitrogen, although the influence of the fluorine and bromine substituents would also play a role in determining the site of metalation.
The table below outlines the reactivity of the fluoro-substituent.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | 2-substituted-5-bromo-3-phenylpyridine |
| Directed ortho-Metalation (DoM) | Organolithium base (e.g., n-BuLi) | Lithiated pyridine derivative |
Halogen Exchange and Fluorination Reactions
The halogenated pyridine core of this compound presents distinct sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The reactivity of the fluorine and bromine substituents is differentiated by their positions on the electron-deficient pyridine ring. The fluorine atom at the C2-position is significantly activated towards nucleophilic displacement, whereas the bromine atom at the C5-position is more amenable to metal-catalyzed cross-coupling reactions. ossila.com
Studies on related 2-fluoropyridines have shown that the fluorine atom is an excellent leaving group in SNAr reactions. acs.orgnih.gov The rate of reaction for 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C2-fluoro substituent. nih.gov This high reactivity allows for SNAr reactions to proceed under mild conditions, which is advantageous when working with complex molecules. acs.orgnih.gov For this compound, this suggests that nucleophiles would preferentially attack the C2-position, displacing the fluoride ion.
Conversely, the bromine atom at the C5-position is the primary site for metal-catalyzed reactions. Palladium- or copper-catalyzed processes like Suzuki, Stille, or Buchwald-Hartwig couplings are expected to occur selectively at the C-Br bond. ossila.com This differential reactivity allows for a stepwise functionalization of the pyridine core. For instance, a nucleophile could first displace the fluorine atom, and a subsequent cross-coupling reaction could then be used to modify the C5-position.
In the context of fluorination, while the subject molecule is already fluorinated, related pyridine N-oxides can be converted to 2-fluoropyridines. acs.orgacs.org This transformation involves the activation of the N-oxide, followed by nucleophilic fluorination. acs.org For example, 3-phenylpyridine (B14346) N-oxide can be converted into 2-fluoro-5-phenylpyridine (B1439632) with high regioselectivity. acs.org
The following table summarizes the expected selective reactions at the halogen positions:
| Position | Halogen | Typical Reaction Type | Reagents/Conditions | Expected Product Type |
| C2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | 2-Substituted-5-bromo-3-phenylpyridine |
| C5 | Bromine | Palladium-catalyzed Cross-Coupling | Boronic acids, organostannanes, amines + Pd catalyst | 5-Aryl/Alkyl/Amino-2-fluoro-3-phenylpyridine |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to transition metals. Phenylpyridine derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of metals, including iridium(III), rhodium(III), copper(II), gold(III), palladium(II), and platinum(II). sigmaaldrich.comresearchgate.netrsc.orgfoodb.caacs.org
For instance, 3-phenylpyridine itself has been shown to form complexes with gold(III), palladium(II), and platinum(II) chlorides. sigmaaldrich.com It has also been used as an axial ligand in synthetic metalloporphyrin complexes that catalyze olefin oxygenation. sigmaaldrich.com In copper(II) complexes, 3-phenylpyridine has been observed to influence the coordination mode of other ligands present in the complex. researchgate.net Iridium(III) complexes of phenylpyridines are particularly noted for their photophysical properties and applications in light-emitting devices. rsc.orgfoodb.ca
The electronic properties of the pyridine ring in this compound are modified by the electron-withdrawing halogen substituents, which would decrease the basicity of the nitrogen atom compared to unsubstituted 3-phenylpyridine. However, it is still expected to coordinate to transition metals, and the resulting complexes may exhibit unique electronic and catalytic properties.
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). acs.orggoogle.com The oxidation of halopyridines, including 2-chloropyridine and 2-bromopyridine, to their N-oxides has been well-documented. google.com The resulting pyridine N-oxides are versatile intermediates; for instance, they can be used to introduce a fluorine atom at the C2 position. acs.orgacs.org The N-oxide functionality can also activate the pyridine ring towards different substitution patterns compared to the parent pyridine. youtube.com
Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as methyl iodide, to form a pyridinium (B92312) salt. youtube.comacs.org This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the reactivity of the ring. For example, the formation of N-quaternized species has been explored as a route to functionalized pyridines. acs.org
The following table outlines the expected reactions at the pyridine nitrogen:
| Reaction Type | Reagent | Product |
| N-Oxidation | m-CPBA or Peracetic Acid | This compound N-oxide |
| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkyl-5-bromo-2-fluoro-3-phenylpyridinium halide |
Reactivity of the Phenyl Substituent
The phenyl ring attached to the pyridine core can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The directing effect of the pyridine substituent on the phenyl ring needs to be considered. The pyridine ring, being electron-deficient, generally acts as a deactivating group and a meta-director for electrophilic attack on the phenyl ring. youtube.com Therefore, electrophiles such as nitronium ions (NO₂⁺) or sulfonyl groups (SO₃) would be expected to add to the meta-positions of the phenyl ring relative to the point of attachment to the pyridine.
However, the reaction conditions for EAS on such a deactivated system can be harsh. For pyridine itself, electrophilic substitution requires high temperatures and strong acids, and yields can be low. youtube.com The deactivating nature of the pyridyl group on the phenyl ring suggests that similar vigorous conditions might be necessary for reactions like nitration or sulfonation.
Selective functionalization of the phenyl ring can also be achieved through ortho-metalation strategies, where a directing group guides a metal catalyst to a specific C-H bond. While this compound itself lacks a classical directing group on the phenyl ring, related systems demonstrate the principle. In many cases, the pyridine nitrogen itself can act as a directing group for C-H activation at the ortho-position of the phenyl ring. This has been widely used in the functionalization of 2-phenylpyridine (B120327) derivatives. researchgate.netmdpi.com For 3-phenylpyridine systems, this directing effect is less common but still conceivable under specific catalytic conditions.
Transition metal-catalyzed C-H functionalization offers a powerful alternative to classical EAS, often proceeding under milder conditions and with different regioselectivity. researchgate.net For example, rhodium(III)-catalyzed C-H cyanation has been demonstrated on aryl isoquinolines, showcasing the potential for such transformations on complex heterocyclic systems. acs.org
Comparative Reactivity Studies of Halogenated Pyridines and Related Analogs
The reactivity of this compound is best understood by comparing it with other halogenated pyridines. The presence of two different halogens (bromine and fluorine) at distinct positions on the pyridine ring, which is also substituted with a phenyl group, allows for highly selective chemical transformations. The outcome of a reaction is largely dependent on the type of chemical process employed, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is paramount. acs.orgnih.gov The general trend for reactivity follows the bond dissociation energy (BDE) of the C-X bond, with weaker bonds being more susceptible to oxidative addition by the palladium catalyst. nih.gov The established order of reactivity is C–I > C–Br > C–Cl >> C–F. nih.govmdpi.com Consequently, for this compound, the C5-Br bond is significantly more reactive in cross-coupling reactions than the robust C2-F bond. This differential reactivity allows for selective functionalization at the C5 position while leaving the C2-F bond intact. This is a common strategy employed in the synthesis of complex molecules where sequential couplings are required. nih.gov
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is often inverted: F > Cl > Br > I. libretexts.org This apparent paradox is explained by the reaction mechanism. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, not the cleavage of the C-X bond. total-synthesis.comstackexchange.com Fluorine's high electronegativity strongly polarizes the carbon atom it is attached to, making it highly electrophilic and thus more susceptible to nucleophilic attack. stackexchange.commasterorganicchemistry.com In this compound, the C2 position is activated towards nucleophilic attack by both the highly electronegative fluorine atom and the inductive-withdrawing effect of the adjacent ring nitrogen. nih.govwikipedia.org This makes the C2-F bond the preferred site for SNAr reactions.
The following table provides a comparative overview of the expected reactivity for different halogenated pyridines under typical cross-coupling and SNAr conditions.
| Compound | Dominant Reaction at C2 | Dominant Reaction at C5 | Rationale |
|---|---|---|---|
| This compound | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling | C2 is activated for SNAr by F and N-atom. C5-Br bond is weaker and ideal for cross-coupling. nih.govmasterorganicchemistry.com |
| 2,5-Dibromopyridine (B19318) | Palladium-Catalyzed Cross-Coupling (more reactive site) | Palladium-Catalyzed Cross-Coupling (less reactive site) | C2 is generally favored for oxidative addition due to electronic stabilization from the nitrogen atom. nih.gov |
| 2-Chloro-5-bromopyridine | Palladium-Catalyzed Cross-Coupling (under forcing conditions) | Palladium-Catalyzed Cross-Coupling (preferred site) | The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more reactive. nih.gov |
| 2-Fluoropyridine | Nucleophilic Aromatic Substitution (SNAr) | N/A | The C2-F bond is highly activated for nucleophilic attack. masterorganicchemistry.com |
Mechanistic Elucidation of Key Transformations Involving this compound
The distinct reactivity of the two halogen substituents in this compound allows for predictable and mechanistically well-defined transformations. The two primary pathways are palladium-catalyzed cross-coupling at the C5 position and nucleophilic aromatic substitution at the C2 position.
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. nih.gov When this compound is treated with an arylboronic acid in the presence of a palladium catalyst and a base, selective substitution of the bromine atom occurs. The mechanism proceeds via a catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst inserts into the C5-Br bond. This is the selective step, as the C-Br bond is much more reactive towards oxidative addition than the stronger C-F bond. nih.gov This step forms a Pd(II) intermediate.
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The key steps of this mechanistic pathway are summarized in the table below.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidative Addition | Selective insertion of Pd(0) into the C5-Br bond. | Aryl-Pd(II)-Halide complex |
| 2. Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Biaryl product and Pd(0) |
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C2
The SNAr mechanism allows for the substitution of the fluorine atom at the C2 position by a wide range of nucleophiles (e.g., alkoxides, amines). This reaction proceeds via a two-step addition-elimination pathway. total-synthesis.comwikipedia.org
Nucleophilic Addition : A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring. This is the rate-determining step. masterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. total-synthesis.com The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
Elimination : The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride ion. stackexchange.com Although fluoride is typically a poor leaving group in SN2 reactions, its departure is facilitated here by the energetic gain from restoring the aromatic system. masterorganicchemistry.com
The table below outlines the mechanistic steps for the SNAr reaction.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Addition (Rate-Determining) | Attack of a nucleophile at the C2 position. | Resonance-stabilized carbanion (Meisenheimer complex). total-synthesis.com |
| 2. Elimination (Fast) | Expulsion of the fluoride ion to restore the aromatic ring. | Substituted pyridine product. |
This dual reactivity makes this compound a versatile building block in medicinal and materials chemistry, enabling the stepwise and regioselective introduction of different substituents to construct complex molecular architectures. acs.orgnih.gov
Theoretical and Computational Studies of 5 Bromo 2 Fluoro 3 Phenylpyridine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 5-bromo-2-fluoro-3-phenylpyridine, an analysis would involve mapping the electron density distribution and calculating the energies and shapes of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
In related halogenated aromatic systems, the introduction of electronegative atoms like fluorine and bromine significantly influences the electronic landscape. The fluorine atom at the 2-position and the bromine atom at the 5-position of the pyridine (B92270) ring are expected to exert strong inductive (-I) and weaker mesomeric (+M) effects, lowering the energy levels of the molecular orbitals. The phenyl group at the 3-position introduces a π-conjugated system that interacts with the pyridine ring's orbitals.
Molecular orbital theory provides a quantum mechanical description of the location and wavelike behavior of electrons in a molecule. uni.lu For this compound, computational methods would be used to visualize the HOMO, LUMO, and other key orbitals. This visualization helps in identifying the regions most susceptible to electrophilic or nucleophilic attack. For instance, orbital population analysis can be conducted to quantify the electron distribution and understand the reactive properties of this class of compounds. nih.gov
Conformational Analysis and Inter-ring Torsion Barriers
The three-dimensional structure and conformational flexibility of this compound are defined by the rotation around the single bond connecting the pyridine and phenyl rings. This rotation is characterized by the dihedral angle between the two aromatic rings.
Conformational analysis involves calculating the molecule's potential energy as a function of this dihedral angle. The results of such an analysis would reveal the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The energy difference between these conformers and the energy barriers for interconversion (inter-ring torsion barriers) are crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules, such as in a biological receptor site. For similar bi-aryl compounds, non-planar (twisted) conformations are common due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve predicting the mechanisms of reactions such as nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
The fluorine at the C2 position is typically a good leaving group for SₙAr reactions, while the bromine at the C5 position is well-suited for cross-coupling. chemicalbook.com Theoretical calculations can map the entire reaction coordinate from reactants to products, identifying key intermediates and, most importantly, the transition state. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the reaction's activation energy and, therefore, its rate. Advanced computational methods can precisely calculate the geometry and vibrational frequencies of these fleeting structures, providing deep insight into the reaction mechanism.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions, when compared with experimental spectra, help confirm the molecular structure. For example, in related fluorinated compounds, ¹⁹F NMR serves as a key diagnostic tool due to its sensitivity to the electronic environment. nih.gov
IR (Infrared) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Each peak in an IR spectrum corresponds to a specific molecular vibration (e.g., C-H stretch, C=C ring stretch, C-F stretch). Comparing the calculated spectrum with the experimental one aids in structural verification and functional group identification.
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. These calculations can help explain the color and photophysical properties of the compound.
Solvent Effects on Molecular Structure and Reactivity
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effect of different solvents on the structure and reactivity of this compound.
Solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models can be used to calculate how the solvent affects conformational equilibria, reaction barriers, and spectroscopic properties. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction compared to its rate in a nonpolar solvent.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
QSPR is a computational method that aims to correlate the structural or property-based descriptors of a set of molecules with a specific property of interest (e.g., boiling point, solubility, or biological activity). While a QSPR study would require data on a series of related compounds, this compound could be included as a data point in a larger study of substituted phenylpyridines.
Descriptors used in QSPR can be derived from computational chemistry and include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological parameters. By establishing a statistically significant relationship, the model can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery of molecules with desired characteristics.
Advanced Quantum Chemical Methodologies (DFT, Ab Initio, etc.)
The theoretical investigations discussed above rely on a variety of advanced quantum chemical methodologies.
Density Functional Theory (DFT): This is one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is used for geometry optimization, frequency calculations, and determining electronic properties. Various functionals (e.g., B3LYP, M06-2X) can be employed depending on the specific property being investigated.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally expensive than DFT, they can provide higher accuracy for certain properties.
The choice of method, in combination with an appropriate basis set (e.g., 6-311+G(d,p), cc-pVTZ), is crucial for obtaining reliable and scientifically accurate computational results for a molecule like this compound.
Applications of 5 Bromo 2 Fluoro 3 Phenylpyridine As a Versatile Synthetic Building Block
Precursor for Complex Organic Molecule Synthesis
The strategic placement of reactive sites on the 5-bromo-2-fluoro-3-phenylpyridine scaffold enables its use as a foundational element for constructing more elaborate organic molecules. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the activated carbon-fluorine bond can undergo nucleophilic aromatic substitution. This differential reactivity is key to its role as a precursor.
While specific examples detailing the use of this compound in the synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) are not extensively documented in readily available literature, its structure is ideally suited for such applications through well-established synthetic methodologies. The creation of complex, fused-ring systems often relies on sequential bond-forming reactions, for which this compound is a prime substrate.
Key reactions that enable the transformation of this compound into PANHs include:
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. soton.ac.ukorganic-chemistry.orgwikipedia.org The resulting alkynylpyridine can then undergo intramolecular cyclization reactions, such as an intramolecular Diels-Alder or electrophilic cyclization, to form a new fused ring. For instance, coupling with an alkyne bearing a pendant nucleophile could lead to a subsequent cyclization, yielding a fused heterocyclic system.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to introduce an amine at the 5-position. wikipedia.orgorganic-chemistry.orgacs.org If the introduced amine contains other reactive functional groups, it can serve as a handle for subsequent intramolecular cyclization, leading to the formation of nitrogen-containing polycycles.
Suzuki-Miyaura Coupling: While the phenyl group is already present, the bromine at the 5-position can be reacted with a variety of organoboron compounds. researchgate.net If a bifunctional coupling partner is used, such as a boronic acid containing another halide, it sets the stage for a second cyclization event to build a polycyclic framework.
The general strategy involves using the bromine atom as the primary site for introducing a new carbon or nitrogen-based substituent, which is then elaborated and cyclized to construct the polycyclic system.
The generation of chemical libraries with high scaffold diversity is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting material for diversity-oriented synthesis due to the orthogonal reactivity of its halogen substituents. The C(5)-Br bond and the C(2)-F bond can be addressed with different types of chemical reactions, allowing for the creation of a wide array of analogs from a single starting material.
The typical workflow for generating library diversity from this scaffold would involve:
Palladium-Catalyzed Cross-Coupling at the C-Br bond: Reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination are first employed to introduce a diverse set of substituents at the 5-position. soton.ac.ukwikipedia.orgresearchgate.net This step allows for variation of aryl, alkyl, alkynyl, or amino groups.
Nucleophilic Aromatic Substitution (SNAr) at the C-F bond: The fluorine atom at the 2-position is activated by the ring nitrogen for nucleophilic attack. This allows for the introduction of a second set of diverse building blocks, typically O-, N-, or S-based nucleophiles.
This two-step, site-selective functionalization enables the rapid generation of a matrix of compounds, where the substituents at positions 2 and 5 are varied independently, leading to a library with significant structural and functional diversity. Such libraries are invaluable for screening against biological targets to identify new lead compounds.
Utility in Materials Science Research (as a monomer or component)
Halogenated phenylpyridines are important components in the design of advanced materials due to their electronic properties, thermal stability, and ability to be incorporated into larger systems. Commercial suppliers categorize this compound and its analogs under product families for materials science, including electronic and optical materials, as well as polymer science, indicating its recognized potential in these fields. bldpharm.combldpharm.com
In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), phenylpyridine derivatives are critical building blocks. They often form the basis of host materials or emissive dopants. The pyridine (B92270) ring acts as an electron-accepting unit, while the phenyl group is an electron-donating unit, creating a charge-transfer character that is beneficial for electronic properties.
This compound serves as a key intermediate for more complex molecules used in OLEDs. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach larger, electronically active groups, thereby tuning the final molecule's properties, such as its energy levels (HOMO/LUMO) and triplet energy. The fluorine atom can also influence the electronic properties and stability of the final material. A related compound, 5-bromo-2-fluoropyridine (B45044), is noted as a building block for semiconductor materials used in OLED applications.
Table 1: Potential Cross-Coupling Reactions for Molecular Design
| Reaction Type | Reagent at C5-Br | Potential Outcome for Organic Electronics |
| Suzuki Coupling | Arylboronic acids | Extends π-conjugation, tunes HOMO/LUMO levels |
| Buchwald-Hartwig Amination | Carbazole, phenoxazine, etc. | Introduces hole-transporting moieties |
| Sonogashira Coupling | Terminal alkynes | Creates rigid, linear conjugated systems |
The di-halogenated nature of this compound makes it a potential monomer for producing functional polymers through step-growth polymerization. Poly(arylene)s and related conjugated polymers are of great interest for applications in organic electronics, sensors, and membranes.
This compound can be used in polycondensation reactions. For example, a Suzuki polycondensation could be performed by first converting the bromo-substituent to a boronic acid or ester, and then reacting it with another di-haloaromatic monomer. Alternatively, the di-halo-monomer itself could be reacted with a di-boronic acid comonomer. The resulting polymers would feature the fluorinated phenylpyridine unit in the backbone, which can impart desirable properties such as:
Improved Solubility: The fluorine and phenyl groups can disrupt planarity and improve solubility in organic solvents, aiding in polymer processing.
Enhanced Thermal Stability: The aromatic nature of the polymer backbone leads to high thermal and oxidative stability.
Tuned Electronic Properties: The electron-deficient nature of the fluoropyridine unit can be used to create polymers with specific electron-transporting characteristics.
Ligand Design and Coordination Chemistry (for catalysis or material science)
Phenylpyridine scaffolds are famous in coordination chemistry, most notably in the formation of cyclometalated complexes with heavy metals like iridium(III) and platinum(II). These complexes are widely used as phosphorescent emitters in high-efficiency OLEDs. The pyridine nitrogen coordinates to the metal center, and the phenyl ring undergoes C-H activation to form a stable five-membered chelate ring.
This compound serves as a valuable precursor for the synthesis of such ligands. The bromo and fluoro substituents can be used to tune the electronic and steric properties of the resulting ligand, which in turn modulates the photophysical properties (e.g., emission color, quantum yield, and lifetime) of the final metal complex. For example, the bromine can be replaced with other groups via cross-coupling before the metalation step. This allows for the systematic design of ligands to achieve desired material properties.
While the compound itself can potentially act as a simple monodentate N-donor ligand, its primary value lies in its role as an intermediate for more complex, chelating phenylpyridine ligands used in catalysis and, most significantly, in emissive materials for optoelectronics.
Intermediate in Agrochemical Research
The 2-phenylpyridine (B120327) structural motif is present in a number of compounds with reported agrochemical applications, particularly as insecticides and fungicides. The synthesis of these active ingredients often involves cross-coupling reactions to introduce the phenyl group onto the pyridine ring, or functionalization of a pre-existing phenylpyridine core.
While it is plausible that this compound could serve as a key intermediate in the synthesis of such agrochemicals, specific examples detailing its use are not readily found in the examined literature. The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of further diversity. The fluorine atom at the 2-position can also be a site for nucleophilic aromatic substitution.
For instance, a general synthetic approach to agrochemically relevant 2-phenylpyridine derivatives often involves the Suzuki-Miyaura cross-coupling of a halogenated pyridine with a phenylboronic acid. A patent for the synthesis of 2-phenylpyridine derivatives with insecticidal activity describes the coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with 4-hydroxyphenylboronic acid. google.com While this demonstrates a relevant synthetic strategy, it does not specifically utilize this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromo 2 Fluoro 3 Phenylpyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
The characterization of 5-bromo-2-fluoro-3-phenylpyridine heavily relies on the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei offers a unique window into the molecular structure.
¹H NMR: Proton NMR spectra reveal the number and chemical environment of hydrogen atoms. For this compound, the aromatic protons on both the pyridine (B92270) and phenyl rings would exhibit distinct chemical shifts and coupling patterns. For instance, in related substituted pyridines, protons adjacent to the nitrogen atom are typically shifted downfield. youtube.com The coupling between adjacent protons provides information on their connectivity.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by the attached atoms (e.g., fluorine, bromine, nitrogen) and its position within the aromatic rings. In substituted pyridines, the carbon atoms are influenced by the electronic effects of the substituents. rsc.orgmdpi.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. southampton.ac.ukilpi.comaiinmr.com The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a clear indication of the fluorine's position on the pyridine ring. Furthermore, fluorine couples with neighboring ¹H and ¹³C nuclei, and these coupling constants (J-values) are invaluable for confirming the substitution pattern. aiinmr.com The large chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between closely related fluorinated compounds. alanbrisdon.me.uk
Table 1: Predicted NMR Data for this compound (Note: The following data are predictive and based on the analysis of similar structures. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 7.20 - 7.60 | m | - | Phenyl-H |
| ¹H | 7.80 - 8.20 | m | - | Pyridyl-H |
| ¹³C | 110 - 160 | m | - | Aromatic C |
| ¹⁹F | -110 to -140 | s | - | Pyridyl-F |
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the phenyl and pyridine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded carbon and proton atoms. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on their attached protons. plos.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for establishing the connectivity between the phenyl and pyridine rings and for confirming the positions of the bromo and fluoro substituents by observing correlations between the ring protons and the quaternary carbons. plos.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is critical for determining the relative orientation of the phenyl and pyridine rings. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis. nih.gov
HRMS provides highly accurate mass measurements, which are used to determine the elemental formula of a compound with a high degree of confidence. mdpi.commdpi.com For this compound (C₁₁H₇BrFN), the expected monoisotopic mass can be calculated and compared to the experimental value, confirming the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a bromine atom. nih.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₁H₈BrFN⁺) | 251.9873 |
| [M+H]⁺ (Isotope with ⁸¹Br) | 253.9852 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.govnih.govmdpi.com The resulting fragmentation pattern is a fingerprint of the molecule's structure and can be used to elucidate the connectivity of its constituent parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the bromine atom, the fluorine atom, and cleavage of the bond between the phenyl and pyridine rings. Analyzing these fragmentation pathways provides corroborating evidence for the proposed structure. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netsioc-journal.cnarxiv.org The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum. Analysis of the IR spectra of related compounds, such as 5-bromo-2-nitropyridine, can aid in the assignment of these vibrational modes. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The aromatic ring breathing modes are often strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental IR and Raman data to predict vibrational frequencies and aid in the assignment of the observed bands. nih.govacs.org
Table 3: Predicted Vibrational Frequencies for this compound (Note: These are general ranges and specific frequencies will be unique to the molecule.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
| C-F Stretch | 1000 - 1300 |
| C-Br Stretch | 500 - 650 |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Routes
The conventional synthesis of 5-Bromo-2-fluoro-3-phenylpyridine often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve hazardous organic solvents, phosphine (B1218219) ligands, and significant energy consumption. gctlc.org Future research is increasingly focused on "greening" these synthetic pathways.
Key areas of development include:
Aqueous Suzuki Reactions: Replacing traditional organic solvents with water is a primary goal for greener synthesis. gctlc.orgacs.org The use of water as a solvent, coupled with environmentally benign bases like potassium carbonate, can significantly reduce the environmental impact. gctlc.org
Energy Efficiency: The adoption of microwave-assisted synthesis can drastically reduce reaction times from hours to minutes, leading to lower energy consumption compared to conventional heating methods. elsevier.es
Catalyst Innovation: Research into phosphine-free palladium catalysts and recoverable/reusable catalyst systems, such as those supported on polymers or entrapped in matrices, aims to reduce waste and catalyst cost. researchgate.net The development of metal-free synthesis, for instance through [3+3] annulation strategies, presents a novel avenue for constructing pyridine (B92270) scaffolds under mild conditions, avoiding transition metal catalysts altogether. mdpi.com
These approaches align with the core principles of green chemistry, aiming for syntheses that are not only efficient but also safer and more environmentally friendly. gctlc.orgresearchgate.net
Table 1: Comparison of Conventional vs. Greener Suzuki-Miyaura Coupling Conditions
| Parameter | Conventional Method | Greener Approach | Source(s) |
|---|---|---|---|
| Solvent | THF, DMF, Toluene | Water, Ethanol (B145695), PEG | gctlc.orgresearchgate.netchemrxiv.org |
| Base | Strong, corrosive bases | Potassium Carbonate | gctlc.orgelsevier.es |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | elsevier.esresearchgate.net |
| Catalyst System | Homogeneous Pd with phosphine ligands | Phosphine-free, reusable catalysts | elsevier.esresearchgate.net |
| Reaction Time | Several hours | Minutes | gctlc.orgelsevier.es |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of the this compound core is largely dictated by its electron-deficient pyridine ring and the distinct nature of its halogen substituents. imperial.ac.uk The fluorine at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine at the 5-position is primed for metal-catalyzed cross-coupling reactions. Future research will likely delve into more unconventional transformations to unlock new synthetic possibilities.
Emerging areas of exploration include:
Dearomative Cycloadditions: Moving beyond traditional substitutions, energy transfer-catalyzed dearomative cycloadditions could transform the flat, aromatic pyridine ring into complex three-dimensional structures. acs.org This opens the door to novel scaffolds for drug discovery.
Ring Transformations: Halogenated pyridinium (B92312) salts can undergo unusual ring transformations, leading to completely different heterocyclic systems. rsc.org Exploring such reactivity with this compound could yield unexpected and potentially valuable molecular frameworks.
C-H Functionalization: Rhodium-catalyzed C-H functionalization presents a modern approach to create multi-substituted pyridines from simpler starting materials, offering an alternative to traditional cross-coupling methods. nih.gov
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov For a molecule like this compound, which serves as a key intermediate, integrating its synthesis into flow platforms is a logical next step.
Benefits and research directions include:
Enhanced Process Control: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.govresearchgate.net
Scalability and Safety: Flow chemistry enables safer handling of hazardous reagents and reactions, and it allows for easier scaling from laboratory to industrial production. nih.govuc.pt
Automated Optimization: Coupling flow reactors with real-time analysis (e.g., NMR spectroscopy) and machine learning algorithms, such as Bayesian optimization, can accelerate the optimization of reaction conditions, simultaneously maximizing yield and production rate. nih.govrsc.org
Table 2: Advantages of Flow Chemistry for Pyridine Synthesis
| Feature | Benefit | Source(s) |
|---|---|---|
| Precise Control | Improved yield, purity, and reproducibility. | nih.govresearchgate.net |
| Rapid Heat/Mass Transfer | Enhanced reaction rates and safety. | mdpi.com |
| Scalability | Seamless transition from lab to production scale. | nih.gov |
| Automation | High-throughput screening and rapid optimization. | rsc.org |
| Safety | Minimized exposure to hazardous materials and unstable intermediates. | uc.ptthieme-connect.com |
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry is an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, in silico methods can guide the design of new derivatives with tailored properties, saving significant time and resources.
Future applications in this area involve:
Predictive Modeling: Using methods like Density Functional Theory (DFT), researchers can predict the physicochemical properties, reactivity, and even potential biological activity of new derivatives before they are synthesized. nih.govmdpi.com This includes predicting aqueous solubility, blood-brain barrier penetration, and potential toxicity. nih.gov
Structure-Activity Relationship (SAR) Studies: Computational tools can analyze how structural modifications—such as adding or changing substituent groups—affect the desired activity, helping to rationalize experimental results and guide the design of more potent compounds. nih.govresearchgate.net
Reaction Prediction: Machine learning models trained on vast datasets of chemical reactions can predict the outcomes of potential synthetic steps, including identifying optimal conditions for regioselectivity and chemoselectivity. researchgate.net
Synergistic Approaches in Multicomponent Reactions for Enhanced Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial parts of all starting materials, represent a highly efficient synthetic strategy. nih.govorganic-chemistry.org They adhere to the principles of atom and step economy, reducing waste and simplifying synthetic procedures. nih.gov
Future research will likely focus on designing MCRs that can assemble complex molecules from simple precursors, incorporating the this compound core or synthesizing it directly. For example, a four-component Ugi reaction can be used to create complex peptide analogues with high stereocontrol. rsc.org Applying such strategies could rapidly generate libraries of diverse derivatives for biological screening. The development of one-pot, three-component syntheses for other heterocyclic systems in green solvents like water demonstrates a clear path forward for applying these efficient and environmentally friendly methods to pyridine synthesis. nih.gov
Q & A
Q. Q1. What are the most reliable synthetic routes to 5-bromo-2-fluoro-3-phenylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation and coupling steps. A common approach starts with halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine ), followed by Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 60–85% depending on boronating agent purity .
Advanced Regioselectivity Challenges
Q. Q2. How can regioselectivity be controlled during the functionalization of this compound for further derivatization?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Halogen positioning : The bromine at C5 is more reactive in coupling reactions (e.g., Suzuki, Negishi) due to lower steric hindrance compared to fluorine at C2 .
- Directing groups : The fluorine atom at C2 acts as a weak ortho-director, but steric effects from the phenyl group at C3 may favor meta-substitution .
- Metalation strategies : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) selectively deprotonates the C4 position for subsequent electrophilic quenching .
Analytical Characterization
Q. Q3. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (distinct peaks for Br- and F-substituted carbons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 267.97 (calculated for C₁₁H₈BrFN).
- GC/HPLC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Data Contradictions
Q. Q4. How should researchers resolve conflicting reactivity data in cross-coupling reactions involving this compound?
Methodological Answer: Contradictions often arise from:
- Solvent polarity : DMSO may deactivate Pd catalysts, leading to lower yields compared to THF .
- Competing pathways : Fluorine’s electronegativity can slow oxidative addition; switching to Ni catalysts (e.g., Ni(COD)₂) may improve efficiency in aryl-aryl couplings .
- Byproduct analysis : Use LC-MS to identify undesired homocoupling products (e.g., biphenyl derivatives), which indicate insufficient ligand stabilization .
Stability and Storage
Q. Q5. What are the optimal storage conditions to prevent decomposition of this compound?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to mitigate light-induced degradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the fluorine substituent .
- Long-term stability : Periodic NMR analysis (every 6 months) to detect degradation products like 3-phenylpyridin-2-ol .
Advanced Applications in Medicinal Chemistry
Q. Q6. How is this compound utilized as a building block in drug discovery?
Methodological Answer:
- Kinase inhibitor synthesis : The bromine serves as a handle for introducing heterocyclic moieties via cross-coupling, targeting ATP-binding pockets .
- Fluorine as a bioisostere : Enhances metabolic stability and membrane permeability in lead compounds .
- Case study : Derivatives of this scaffold show activity against EGFR mutants (IC₅₀ ~50 nM) when coupled with acrylamide warheads .
Safety and Hazard Mitigation
Q. Q7. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (Pictogram: Exclamation Mark) .
- Spill management : Neutralize with activated carbon and dispose as halogenated waste (UN# 3077) .
Computational Modeling
Q. Q8. How can DFT calculations guide the design of derivatives based on this compound?
Methodological Answer:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for targeted substitutions .
- Docking studies : Predict binding affinities to proteins (e.g., using AutoDock Vina) by modeling interactions between the phenyl ring and hydrophobic pockets .
- Thermodynamic stability : Calculate Gibbs free energy (ΔG) of intermediates to optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
